molecular formula C10H10F3NO2 B2542149 Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 959214-76-7

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No.: B2542149
CAS No.: 959214-76-7
M. Wt: 233.19
InChI Key: DEKGFKIMYNPOMH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid ester

Mechanism of Action

Target of Action

The primary targets of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

As research progresses, these effects will be identified and characterized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl Amino[2-(trifluoromethyl)phenyl]acetate. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl Amino[2-(trifluoromethyl)phenyl]acetate interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid esters.

Scientific Research Applications

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
  • Methyl 2-amino-2-[2-(difluoromethyl)phenyl]acetate

Comparison: Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position of the trifluoromethyl group in this compound may result in steric hindrance, affecting its interaction with molecular targets compared to its meta or para counterparts .

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKGFKIMYNPOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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